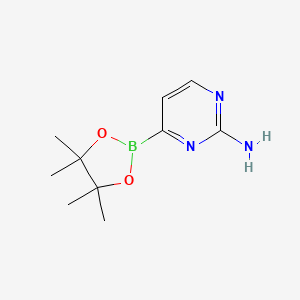

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Overview

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a boronic acid derivative with a pyrimidin-2-amine core

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting pyrimidin-2-amine with a boronic acid derivative such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst.

Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is a common method used to synthesize this compound. It involves the reaction of pyrimidin-2-amine with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods:

Batch Production: The compound can be produced in batches using standard laboratory equipment and techniques.

Continuous Flow Synthesis: For industrial-scale production, continuous flow synthesis can be employed to ensure consistent quality and efficiency.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the boronic acid derivative with aryl halides.

Borylation Reactions: The compound can undergo borylation reactions to introduce boronic acid functionalities into organic molecules.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.

Bases: Bases such as sodium carbonate, potassium phosphate, and cesium carbonate are often used to facilitate the reactions.

Major Products Formed:

Aryl Boronic Acids: The major products include various aryl boronic acids, which are valuable intermediates in organic synthesis.

Heteroaromatic Compounds: The compound can be used to synthesize heteroaromatic compounds with potential biological activity.

Chemistry:

Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the reactions.

Biology:

Bioconjugation: The compound can be used for bioconjugation, attaching biomolecules to surfaces or other molecules for biological studies.

Protein Labeling: It is used in protein labeling techniques to study protein interactions and functions.

Medicine:

Drug Development: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Diagnostic Agents: It can be used as a diagnostic agent in imaging techniques due to its fluorescent properties.

Industry:

Material Science: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.

Nanotechnology: It is employed in the synthesis of nanoparticles for various industrial applications.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine exerts its effects involves its ability to form stable boronic acid derivatives. These derivatives can interact with various biological targets, such as enzymes and receptors, leading to specific biological responses. The molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound is structurally similar but has a phenol group instead of a pyrimidin-2-amine group.

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound has a pyrazole ring instead of a pyrimidin-2-amine ring.

Uniqueness: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is unique due to its pyrimidin-2-amine core, which imparts distinct chemical and biological properties compared to other boronic acid derivatives

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound's molecular formula is with a molecular weight of 205.06 g/mol. It is characterized by the presence of a pyrimidine ring and a dioxaborolane moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H16BNO2 |

| Molecular Weight | 205.06 g/mol |

| CAS Number | 181219-01-2 |

| InChI Key | NLTIETZTDSJANS-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor for various protein kinases, including GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a significant role in cellular signaling pathways related to cell proliferation and survival.

GSK-3β Inhibition

GSK-3β is implicated in numerous diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of pyrimidine can exhibit inhibitory activity against GSK-3β with IC50 values ranging from 10 to 1314 nM. The presence of substituents on the pyrimidine ring can significantly enhance or reduce this activity .

Case Studies

- Antitumor Activity : A study evaluated the antitumor potential of compounds similar to this compound in various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells by inducing apoptosis through the GSK-3β pathway .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. It was found that the compound reduced levels of pro-inflammatory cytokines (e.g., IL-6) in microglial cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of this compound. The incorporation of polar functional groups has been shown to improve aqueous solubility while maintaining biological activity. For example, modifications leading to increased solubility resulted in enhanced efficacy in vivo without compromising metabolic stability .

Table: Summary of Biological Activities

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)7-5-6-13-8(12)14-7/h5-6H,1-4H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUSXIKKYBQZAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671309 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173206-16-0 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.